molecular formula C14H15NO5 B14156857 Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate CAS No. 377052-01-2

Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B14156857
CAS No.: 377052-01-2
M. Wt: 277.27 g/mol
InChI Key: PEOOHFIZPPOOPZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2,4-dimethoxyphenyl)-1,2-thiazole-5-carboxylate: Similar structure but contains a sulfur atom instead of oxygen in the ring.

    Ethyl 3-(2,4-dimethoxyphenyl)-1,2-imidazole-5-carboxylate: Contains an additional nitrogen atom in the ring.

    Ethyl 3-(2,4-dimethoxyphenyl)-1,2-pyrazole-5-carboxylate: Contains two nitrogen atoms in the ring.

Uniqueness

Ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

377052-01-2

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 3-(2,4-dimethoxyphenyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-19-14(16)13-8-11(15-20-13)10-6-5-9(17-2)7-12(10)18-3/h5-8H,4H2,1-3H3

InChI Key

PEOOHFIZPPOOPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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